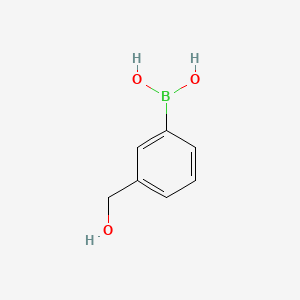

(3-Hydroxymethyl)phenylboronic acid

Description

The exact mass of the compound 3-(Hydroxymethyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTDLKXUWVKLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370432 | |

| Record name | 3-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-15-3 | |

| Record name | (3-Hydroxymethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional organoboron compound widely utilized in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group, allows for its participation in a diverse range of chemical transformations. This guide provides a comprehensive overview of its core chemical properties, including quantitative data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and key applications, and visual representations of its utility in synthetic chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a hydroxymethyl group [-CH₂OH] at the meta position. This substitution pattern imparts specific reactivity and solubility characteristics to the molecule. It is known to be soluble in water and many polar organic solvents.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | [3-(hydroxymethyl)phenyl]boronic acid | [3] |

| CAS Number | 87199-15-3 | |

| Molecular Formula | C₇H₉BO₃ | |

| Molecular Weight | 151.96 g/mol | |

| Melting Point | 95-99 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility in Water | Soluble | [2] |

| pKa (Predicted) | 8.31 | This is a predicted value; the pKa of unsubstituted phenylboronic acid is ~8.8. |

| Storage Temperature | 2-8 °C, protect from light | [4] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected NMR signals can be inferred from the analysis of closely related structures such as phenylboronic acid and its derivatives.

| ¹H NMR (DMSO-d₆, Predicted) | ¹³C NMR (DMSO-d₆, Predicted) |

| ~4.5 ppm (d, 2H, -CH₂OH) | ~63 ppm (-CH₂OH) |

| ~5.3 ppm (t, 1H, -CH₂OH) | ~125-135 ppm (aromatic carbons) |

| ~7.2-7.8 ppm (m, 4H, aromatic) | ipso-Carbon bearing the boron atom may be difficult to observe. |

| ~8.0 ppm (s, 2H, -B(OH)₂) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a protected 3-bromobenzyl alcohol with an organolithium reagent, followed by quenching with a borate ester and subsequent deprotection.[2]

Materials:

-

((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium solution dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

- 1. This compound | 87199-15-3 | Benchchem [benchchem.com]

- 2. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 3. [3-(Hydroxymethyl)phenyl]boronic acid | C7H9BO3 | CID 2734662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 | FH37440 [biosynth.com]

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid (CAS: 87199-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid, with the CAS number 87199-15-3, is a versatile boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder. Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 87199-15-3 | |

| Molecular Formula | C₇H₉BO₃ | [1] |

| Molecular Weight | 151.96 g/mol | [1] |

| Melting Point | 95-99 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [2] |

| SMILES | OCc1cccc(c1)B(O)O | |

| InChI | 1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2 |

Synthesis

A general method for the synthesis of this compound involves the reaction of a protected (3-bromobenzyl) alcohol derivative with an organolithium reagent followed by quenching with a trialkyl borate.[2]

Experimental Protocol: Synthesis of this compound[3]

A detailed two-step synthesis procedure is described below:

Step 1: Synthesis of ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane

This step involves the protection of the hydroxyl group of (3-bromophenyl)methanol.

Step 2: Synthesis of this compound

-

Dissolve ((3-bromobenzyl)oxy)(tert-butyl)dimethylsilane (0.498 mmol) in anhydrous tetrahydrofuran (THF) (2.49 mL).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (0.647 mmol) to the stirred solution.

-

Maintain the reaction mixture at -78 °C and continue stirring for 30 hours.

-

Add triisopropyl borate (0.996 mmol) to the reaction mixture.

-

Continue stirring for an additional 20 minutes at -78 °C.

-

The reaction is then quenched and worked up to isolate the desired product.

Note: This is a generalized protocol based on a cited procedure. Researchers should consult the original literature for specific details on reaction work-up and purification.

Applications in Drug Discovery and Organic Synthesis

This compound is a key reagent in the synthesis of a variety of biologically active molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent coupling partner with various aryl and heteroaryl halides or triflates.

Synthesis of Bioactive Molecules

This boronic acid has been utilized as a reactant in the synthesis of several classes of therapeutic agents:

-

PDE4B Inhibitors: Pyrrole derivatives synthesized using this compound have shown potential as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.[1][2][3]

-

HIV Protease Inhibitors: It is a building block in the synthesis of inhibitors targeting HIV protease, an essential enzyme for viral replication.[1][2][3]

-

Mycobacterium tuberculosis H37Rv Chorismate Mutase Inhibitors: This compound has been employed in the preparation of inhibitors of chorismate mutase, a key enzyme in the shikimate pathway of Mycobacterium tuberculosis, making it a target for anti-tuberculosis drug development.[1][2][3]

Experimental Protocol: Example of a Suzuki Coupling Reaction[5]

The following is a representative procedure for a Suzuki coupling reaction involving this compound for the synthesis of a biaryl compound, which is a common core structure in many kinase inhibitors.

-

Combine the aryl halide (e.g., 3-iodo-indazole derivative, 1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., 1M Na₂CO₃ solution) in a suitable solvent system (e.g., a 7:2:3 mixture of DME:EtOH:H₂O).

-

Degas the reaction mixture by bubbling nitrogen through it for several minutes.

-

Heat the mixture to 160°C for 10 minutes in a microwave synthesizer.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to yield the desired biaryl product.

Signaling Pathway Interactions

The inhibitors synthesized using this compound target key enzymes in various signaling pathways. Understanding these pathways is crucial for drug development.

PDE4B Signaling Pathway

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation can modulate the transcription of genes involved in the inflammatory response.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of dust. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in organic chemistry and drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, has enabled the synthesis of a wide array of complex and biologically active molecules. The presence of the hydroxymethyl group provides an additional site for functionalization, further expanding its synthetic utility. A thorough understanding of its properties, synthetic applications, and the biological pathways of its derivatives will continue to drive innovation in the development of new therapeutics.

References

An In-depth Technical Guide to (3-Hydroxymethyl)phenylboronic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a reactive boronic acid moiety and a hydroxymethyl group, enabling its participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. Detailed experimental protocols for its preparation are presented, along with a summary of relevant quantitative data. Furthermore, this document elucidates the role of phenylboronic acids in inhibiting key signaling pathways implicated in cancer cell migration and provides a visual representation of a common synthetic workflow.

Structure and Properties

This compound, also known as (3-boronobenzyl)methanol, is an aromatic boronic acid. The presence of the boronic acid group makes it a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The hydroxymethyl group provides a site for further functionalization, such as esterification or etherification, allowing for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [3-(hydroxymethyl)phenyl]boronic acid |

| CAS Number | 87199-15-3 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95-99 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the borylation of a protected 3-halobenzyl alcohol derivative via a Grignard reaction or a palladium-catalyzed coupling reaction.

Synthesis via Grignard Reaction

This classic method involves the protection of the hydroxyl group of 3-bromobenzyl alcohol, followed by the formation of a Grignard reagent, which then reacts with a trialkyl borate. Subsequent hydrolysis and deprotection yield the desired product. A patent describing a similar synthesis for 3-hydroxyphenylboronic acid reports a yield of 58%[1].

Experimental Protocol:

Step 1: Protection of 3-Bromobenzyl Alcohol

-

To a solution of 3-bromobenzyl alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and an appropriate base (e.g., imidazole, 1.2 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 3-bromobenzyl alcohol.

Step 2: Grignard Reaction and Borylation

-

To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the protected 3-bromobenzyl alcohol (1 equivalent) in anhydrous THF to the magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 2M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotect the hydroxyl group using an appropriate method (e.g., tetrabutylammonium fluoride for a silyl protecting group).

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis via Palladium-Catalyzed Borylation

Palladium-catalyzed borylation reactions, such as the Miyaura borylation, offer a more functional group tolerant alternative for the synthesis of arylboronic acids. This method involves the reaction of a protected 3-halobenzyl alcohol with a diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

To a reaction vessel, add the protected 3-bromobenzyl alcohol (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3 equivalents).

-

Add a suitable solvent (e.g., dioxane or THF) and degas the mixture.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by GC-MS or TLC).

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or by transesterification.

-

Purify the product by recrystallization or column chromatography.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Grignard Reaction | 3-Bromobenzyl alcohol, Mg, Trialkyl borate | ~58% (for similar compound) | Cost-effective | Sensitive to moisture and air, requires protection of hydroxyl group |

| Palladium-Catalyzed Borylation | 3-Bromobenzyl alcohol, Diboron reagent, Pd catalyst, Base | Varies | High functional group tolerance, milder conditions | Higher cost of catalyst and reagents |

Biological Significance and Signaling Pathways

While this compound is primarily utilized as a building block in the synthesis of biologically active molecules, phenylboronic acids, in general, have been shown to exhibit biological activity. Notably, they can act as inhibitors of key signaling pathways involved in cancer cell migration.

Research has indicated that phenylboronic acid can decrease the activity of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer cells. By inhibiting these GTPases, phenylboronic acid can disrupt the cellular machinery responsible for cell motility and invasion.

Caption: Inhibition of Rho GTPase signaling by this compound.

Synthetic Workflow and Applications

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Physical Properties of (3-Hydroxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxymethyl)phenylboronic acid, a key building block in organic synthesis and medicinal chemistry, plays a crucial role in the development of novel therapeutics and advanced materials. Its utility is largely derived from its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of both a boronic acid moiety and a hydroxymethyl group provides dual functionality, allowing for versatile chemical transformations and the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 87199-15-3 | [2][4] |

| Molecular Formula | C₇H₉BO₃ | [4] |

| Molecular Weight | 151.96 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | |

| Melting Point | 95-99 °C | [2] |

| Boiling Point | 380.5 °C at 760 mmHg | |

| Solubility | Soluble in water. | [2] |

| pKa | Estimated ~8.6 |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, start heating at a rate of about 2 °C/min, beginning at a temperature approximately 10-15 °C below the expected melting point.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Replicate: For accuracy, it is recommended to perform at least two measurements.

Solubility Determination

Solubility provides insight into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Principle: The solubility of a compound is determined by adding a measured amount of the solute to a measured volume of a solvent and observing its dissolution at a constant temperature.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure (Qualitative):

-

Sample Preparation: Weigh approximately 100 mg of this compound and place it into a test tube.

-

Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, acetone, diethyl ether) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution.

-

Observation: Observe the mixture.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing: If the compound is insoluble in water, its solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify acidic or basic functional groups.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it influences their ability to bind to diols, a key interaction in many of their applications.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A constant ionic strength is often maintained by adding a neutral salt like KCl.

-

Titration Setup: Place the beaker with the boronic acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the boronic acid solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by examining the first or second derivative of the curve.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

-

The pKa is the pH of the solution at this half-equivalence point.

-

Visualized Workflows and Relationships

Visual diagrams are invaluable for understanding experimental processes and chemical reactions. The following diagrams, created using the DOT language, illustrate key workflows relevant to this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Suzuki-Miyaura Cross-Coupling Reaction

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. A comprehensive understanding of its physical properties, as detailed in this guide, is paramount for its effective and safe use in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar compounds, while the visualized workflows serve to clarify key laboratory and reaction processes. This technical guide aims to equip researchers with the foundational knowledge necessary to confidently incorporate this compound into their synthetic strategies.

References

(3-Hydroxymethyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers

(3-Hydroxymethyl)phenylboronic acid is a versatile synthetic building block of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including potent therapeutic agents and functional materials. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, physicochemical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals.

Core Data and Identifiers

For clarity and accurate record-keeping in research and development, a comprehensive list of synonyms and chemical identifiers for this compound is provided below. This information is crucial for substance identification, cross-referencing in literature, and regulatory compliance.

| Identifier Type | Value | Citation(s) |

| IUPAC Name | [3-(Hydroxymethyl)phenyl]boronic acid | [1] |

| Synonyms | 3-Hydroxymethylbenzeneboronic acid, (3-Boronophenyl)methanol | [2][3][4][5] |

| CAS Number | 87199-15-3 | [1][2][6][7][8] |

| PubChem CID | 2734662 | [1][4] |

| Molecular Formula | C₇H₉BO₃ | [1][4][6][7] |

| Molecular Weight | 151.96 g/mol | [1][2][4][7] |

| InChI | InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2 | [1][2] |

| InChIKey | HGTDLKXUWVKLQX-UHFFFAOYSA-N | [1][2] |

| SMILES | OCc1cccc(c1)B(O)O | [2] |

| MDL Number | MFCD01317846 | [2][4] |

| EC Number | 672-931-6 | [1] |

| Appearance | White to off-white powder or crystalline solid | [4][7] |

| Melting Point | 95-99 °C | [2][7] |

Applications in Drug Discovery and Organic Synthesis

This compound is a key reactant in the synthesis of a variety of biologically active molecules.[7][9] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[4][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.

Key therapeutic areas where this compound has been utilized as a synthetic intermediate include:

-

HIV Protease Inhibitors: It is a crucial building block for the synthesis of darunavir analogues and other novel HIV-1 protease inhibitors.[6][7][9] The boronic acid moiety can be incorporated as a P2' ligand, which interacts with the active site of the protease.

-

Inhibitors of Mycobacterium tuberculosis : The compound is used in the synthesis of inhibitors targeting essential enzymes in Mycobacterium tuberculosis, such as chorismate mutase and Zmp1.[7][9][11]

-

PDE4B Inhibitors: It serves as a reactant in the preparation of pyrrole derivatives that act as inhibitors of phosphodiesterase 4B.[7][9]

Beyond these specific examples, its application extends to copper-mediated trifluoromethylations and as a component in the development of functionalized polymers and sensors for materials science.[4][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. This procedure is a generalized synthesis and may require optimization based on the specific substrate and desired product.

Reaction Scheme:

Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Mechanism of Action in HIV Protease Inhibition

This compound serves as a precursor for synthesizing potent inhibitors of HIV-1 protease. In these inhibitors, the phenylboronic acid moiety often acts as the P2' ligand, which is a critical component for binding within the S2' subsite of the enzyme's active site. The boronic acid functional group is a versatile hydrogen bond donor and acceptor, allowing for strong interactions with the protease's backbone atoms.

X-ray crystallography studies of boronic acid-containing inhibitors bound to HIV-1 protease have revealed that the boronic acid hydroxyl groups form a network of hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and other key residues in the active site, such as Asp30.[3][7] This extensive hydrogen bonding network effectively anchors the inhibitor in the active site, preventing the natural substrate from binding and thus inhibiting viral replication.

Figure 2: Conceptual diagram of a boronic acid-containing inhibitor binding to the HIV-1 protease active site.

References

- 1. Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. raineslab.com [raineslab.com]

- 7. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Potent HIV-1 Protease Inhibitors with Novel Tricyclic P2-ligands: Design, Synthesis, and Protein-ligand X-Ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of (3-Hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxymethyl)phenylboronic acid is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. Its utility is intrinsically linked to the stability of the boronic acid moiety and the reactivity of both the boronic acid and the hydroxymethyl group. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data, presenting model experimental protocols for its characterization, and offering insights into its handling and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BO₃ | [] |

| Molecular Weight | 151.96 g/mol | [] |

| CAS Number | 87199-15-3 | [] |

| Melting Point | 95-99 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. Like other arylboronic acids, its stability is influenced by temperature, moisture, light, and pH.

Thermal Stability

Logical Relationship for Thermal Decomposition:

Caption: Thermal decomposition of boronic acids to boroxines.

Hydrolytic Stability and Hygroscopicity

This compound is reported to be soluble in water.[1] Boronic acids can be susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom). The stability of boronic acids in aqueous media is also pH-dependent.[5][6][7][8][9]

While a specific hygroscopicity classification for this compound is not available, many boronic acids are known to be hygroscopic.[10] Therefore, it is recommended to store this compound in a tightly sealed container in a dry environment.

Photostability

Specific photostability data for this compound is not publicly available. However, as a substituted aromatic compound, it has the potential to be sensitive to light. The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products, which can be adapted for this compound.[11][12][13][14][15]

Reactivity Profile

This compound is a valuable synthetic intermediate due to the reactivity of both the boronic acid and hydroxymethyl functional groups.

Suzuki-Miyaura Coupling

The most prominent reaction of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.[][16][17]

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Other Reactions

This compound also participates in other transformations, including:

-

Copper-mediated trifluoromethylation: The boronic acid group can be replaced with a trifluoromethyl group.[1][][16]

-

Mitsunobu reaction: The hydroxymethyl group can undergo nucleophilic substitution.[1][][16]

-

Amidation reactions: The hydroxymethyl group can be converted to other functional groups that can then participate in amidation.[1][][16]

-

Oxidative hydroxylation: The boronic acid can be converted to a hydroxyl group.[18]

Incompatible Materials

As with other boronic acids, this compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided to prevent rapid and potentially hazardous reactions.

Experimental Protocols (Model)

While specific, validated protocols for the stability testing of this compound are not widely published, the following model protocols are based on standard methodologies for analogous compounds and regulatory guidelines.

Protocol for Thermal Stability Analysis by TGA

Objective: To determine the onset of thermal decomposition and mass loss as a function of temperature.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

Protocol for Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of the compound.

Methodology:

-

Calibrate the Dynamic Vapor Sorption (DVS) instrument according to the manufacturer's instructions.[19][20][21][22]

-

Place a known mass of this compound (approximately 10 mg) in the DVS sample pan.

-

Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.

-

Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

-

Decrease the RH in a similar stepwise manner from 90% to 0% RH.

-

Plot the change in mass versus RH to generate a sorption-desorption isotherm.

-

Classify the hygroscopicity based on the percentage of water uptake.[23]

Protocol for Photostability Testing (adapted from ICH Q1B)

Objective: To assess the stability of the compound under exposure to light.

Methodology:

-

Prepare two sets of solid samples of this compound.

-

Wrap one set of samples in aluminum foil to serve as dark controls.

-

Expose both the test and control samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][15]

-

Maintain a constant temperature and humidity during the exposure.

-

At appropriate time intervals, withdraw samples and analyze them for degradation using a stability-indicating HPLC method.

-

Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Signaling Pathway for Photodegradation Assessment:

Caption: Workflow for assessing the photostability of a compound.

Protocol for a Generic Suzuki-Miyaura Coupling Reaction

Objective: To synthesize a biaryl compound using this compound.

Methodology:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. A thorough understanding of its stability and reactivity is essential for its effective use. While specific quantitative stability data is limited in the public domain, this guide provides a comprehensive overview based on the known properties of the compound and the general behavior of arylboronic acids. The model experimental protocols presented herein offer a framework for generating the specific stability data required for various research and development applications. Proper storage and handling, particularly with respect to moisture and strong oxidizing agents, are crucial to ensure the integrity and reactivity of this important building block.

References

- 1. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 10. [3-(Hydroxymethyl)phenyl]boronic acid | C7H9BO3 | CID 2734662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. youtube.com [youtube.com]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 | FH37440 [biosynth.com]

- 18. researchgate.net [researchgate.net]

- 19. skpharmteco.com [skpharmteco.com]

- 20. mt.com [mt.com]

- 21. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 22. particletechlabs.com [particletechlabs.com]

- 23. researchgate.net [researchgate.net]

Solubility of (3-Hydroxymethyl)phenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Hydroxymethyl)phenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents data for structurally analogous compounds, namely phenylboronic acid and its substituted derivatives. The methodologies detailed herein are standard for determining boronic acid solubility and can be directly applied to the target compound.

Introduction to Phenylboronic Acid Solubility

Phenylboronic acids are a class of compounds widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The solubility of phenylboronic acids is primarily influenced by two factors: the nature and position of substituents on the phenyl ring and the polarity of the solvent[1]. Generally, boronic acids exhibit higher solubility in polar organic solvents[2].

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of organic solvents at various temperatures. This data provides a valuable reference for predicting the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.105 | 0.018 | 0.015 |

| 303.15 | 0.150 | 0.030 | 0.025 | |

| 313.15 | 0.210 | 0.048 | 0.040 | |

| 323.15 | 0.290 | 0.075 | 0.063 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | 0.001 | 0.001 | |

| 313.15 | 0.005 | 0.002 | 0.002 | |

| 323.15 | 0.008 | 0.003 | 0.003 |

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This technique involves observing the dissolution of a solid in a liquid under controlled heating.

Principle

A biphasic mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample[1][3].

Materials and Apparatus

-

Boronic Acid: this compound

-

Organic Solvents: High-purity solvents of interest

-

Analytical Balance: For accurate weighing

-

Jacketed Glass Vessel: To allow for precise temperature control

-

Magnetic Stirrer and Stir Bar: For homogeneous mixing

-

Calibrated Temperature Probe: For accurate temperature measurement

-

Luminance Probe or Light Source and Detector: For monitoring turbidity

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel[1]

Procedure

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy[1].

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous stirring to maintain a homogeneous suspension[1].

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity of the mixture will decrease, leading to an increase in light transmission[1].

-

Endpoint Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the solubility temperature for the prepared composition.

-

Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic solubility determination method.

Logical Relationship of Factors Influencing Solubility

The solubility of a phenylboronic acid derivative is a function of both its intrinsic properties and the characteristics of the solvent.

Caption: Key factors that determine the solubility of phenylboronic acids.

References

discovery and history of substituted phenylboronic acids

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have evolved from chemical curiosities to indispensable tools in modern science. Their unique electronic properties and versatile reactivity have positioned them as critical building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, their ability to form reversible covalent bonds with diols has opened up applications in saccharide sensing and drug delivery. Most notably, the incorporation of the boronic acid moiety into pharmaceuticals, exemplified by the proteasome inhibitor Bortezomib, has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of the history, synthesis, and core applications of this remarkable class of compounds.

A Journey Through Time: The Discovery and Evolution of Phenylboronic Acids

The story of boronic acids begins in the 19th century. In 1860, Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid, through the air oxidation of triethylborane.[1] This foundational discovery laid the groundwork for organoboron chemistry. Twenty years later, in 1880, Michaelis and Becker extended this new chemical class to the aromatic series by preparing the first phenylboronic acid.[2] They achieved this by heating diphenylmercury with boron trichloride in a sealed tube to form benzeneboronyl dichloride, which was then readily hydrolyzed to the final product.[2]

For much of the following century, boronic acids remained primarily of academic interest. A pivotal moment came in 1954 when Kuivila reported that boronic acids form stable cyclic esters with cis-diols in a rapid and reversible reaction, a finding quantified by Lorand and Edwards in 1959 who determined the equilibrium constants for these interactions with various sugars.[3] This unique property would later become the basis for their use in chemosensors and drug delivery systems.[4]

The synthetic utility of phenylboronic acids exploded with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, demonstrated the power of using phenylboronic acids to form carbon-carbon bonds with aryl halides, a reaction that has become one of the most important and widely used transformations in modern organic synthesis.[5][6]

The true therapeutic potential of this class of compounds was realized with the landmark FDA approval of Bortezomib (Velcade®) in 2003.[7] This dipeptide boronic acid was the first-in-class proteasome inhibitor for the treatment of multiple myeloma, validating the boronic acid moiety as a viable pharmacophore and igniting a surge of interest in boron-containing drugs that continues to this day.[8][9]

The Synthetic Toolkit: From Classical Methods to Modern Catalysis

The synthesis of substituted phenylboronic acids has evolved significantly from the harsh methods of the 19th century to the mild, efficient, and functional-group-tolerant catalytic reactions used today.

Classical Synthesis via Organometallic Reagents

One of the most common and enduring methods for preparing phenylboronic acids involves the reaction of an organometallic reagent with a borate ester.[3] The Grignard reaction, in particular, remains a workhorse for this transformation.

This protocol is adapted from procedures described in the literature.[6][10]

-

Apparatus Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (2.9 g, 120 mmol) are placed in the flask. A solution of 4-bromoanisole (20.6 g, 110 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is added to the dropping funnel. Approximately 10 mL of the aryl bromide solution is added to the magnesium, and the reaction is initiated (gentle heating or a crystal of iodine may be used if necessary). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Trimethyl borate (15.6 g, 150 mmol) dissolved in 50 mL of anhydrous THF is added dropwise via the dropping funnel, keeping the internal temperature below -60 °C. After the addition, the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by slow addition of 100 mL of 2 M sulfuric acid at 0 °C.[6] The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is recrystallized from a mixture of water and ethanol to afford 4-methoxyphenylboronic acid as a white solid.

Palladium-Catalyzed Miyaura Borylation

A major advancement in the synthesis of arylboronates is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11][12] This method offers excellent functional group tolerance and is widely used for complex molecule synthesis.[11]

This protocol is adapted from procedures described by Miyaura and others.[11][12][13]

-

Apparatus Setup: A 100 mL Schlenk flask is charged with 4-bromobenzonitrile (1.82 g, 10 mmol), bis(pinacolato)diboron (2.79 g, 11 mmol), and potassium acetate (2.94 g, 30 mmol).

-

Reagent Addition: The flask is evacuated and backfilled with argon three times. Dioxane (50 mL) is added via syringe. Finally, the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 245 mg, 0.3 mmol, 3 mol%), is added under a positive pressure of argon.

-

Reaction: The reaction mixture is heated to 80 °C and stirred under argon for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a white solid. The pinacol ester can be hydrolyzed to the corresponding boronic acid if desired, or used directly in subsequent reactions like Suzuki coupling.

Quantitative Data Overview

The utility of substituted phenylboronic acids is underpinned by their quantifiable chemical properties. The following tables summarize key data points relevant to their synthesis and application.

Table 1: Representative Yields for Phenylboronic Acid Synthesis

| Product | Starting Material | Method | Yield (%) | Reference |

| PNIPAM-b-PAPBA | 3-Aminophenylboronic acid | Polymerization | 42% | [14] |

| 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbromobenzene | Grignard ("One-Pot") | Optimized | [15] |

| Various Arylboronate Esters | Various Aryl Chlorides | Miyaura Borylation | High | [13] |

| Various Arylboronic Acids | Various Aryl Bromides | Grignard (LiCl assist) | Excellent | [10] |

Table 2: Acidity Constants (pKa) of Substituted Phenylboronic Acids in Water

| Phenylboronic Acid Derivative | pKa | Reference |

| Phenylboronic acid | 8.83 | [16] |

| 4-Fluorophenylboronic acid | 8.77 | [3] |

| 3-Aminophenylboronic acid | 9.3 | [14] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [3] |

| 4-Nitrophenylboronic acid | 7.06 | [16] |

| 4-Methoxyphenylboronic acid | 9.17 | [16] |

Table 3: Association Constants (Ka) for Phenylboronic Acid Derivatives with Saccharides

Binding constants are highly dependent on pH and buffer conditions. The values below are for comparison under specific reported conditions.

| Boronic Acid | Saccharide | Ka (M⁻¹) | Conditions | Reference |

| Phenylboronic acid | Fructose | 4370 | pH 7.5 | [2] |

| Phenylboronic acid | Glucose | 110 | pH 7.5 | [2] |

| 8-Isoquinolinylboronic acid | Fructose | 1493 | pH 7.4 | [17] |

| 8-Isoquinolinylboronic acid | Glucose | 46 | pH 7.4 | [17] |

| 3-Pyridylboronic acid | Sialic Acid | ~100 | pH 7.0 | [18] |

Applications in Drug Discovery: The Proteasome Inhibitor Paradigm

While phenylboronic acids are vital in synthetic chemistry, their most profound impact on human health has been in drug development. Their ability to act as transition-state analogues allows them to reversibly inhibit serine proteases. The boron atom acts as a strong, electrophilic Lewis acid that is attacked by the hydroxyl group of a catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct and blocking the enzyme's function.[1]

This mechanism is central to the action of Bortezomib, which targets the chymotrypsin-like activity of the 26S proteasome.[7] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including key regulators of the cell cycle and apoptosis.[9] In cancer cells, particularly multiple myeloma cells which produce large quantities of protein, proteasome function is critical for survival.[8] Inhibition of the proteasome leads to a cascade of events that culminates in programmed cell death (apoptosis).

Signaling Pathway of Proteasome Inhibition by Bortezomib

The antitumor effects of Bortezomib are mediated by the disruption of several key signaling pathways:

-

NF-κB Pathway Inhibition: The NF-κB transcription factor is a key driver of cell survival and proliferation in multiple myeloma. It is normally held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome degrades IκBα, allowing NF-κB to translocate to the nucleus and activate its target genes. Bortezomib blocks this degradation, causing IκBα to accumulate and sequester NF-κB in the cytoplasm, thereby shutting down this pro-survival pathway.[1][8]

-

Pro-Apoptotic Protein Accumulation: The proteasome degrades numerous pro-apoptotic proteins, including the tumor suppressor p53 and members of the Bcl-2 family (e.g., NOXA, Bax).[9][19] Bortezomib-mediated inhibition leads to the stabilization and accumulation of these proteins, tilting the cellular balance towards apoptosis.[7]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers a state of endoplasmic reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a signaling pathway designed to cope with this stress. However, when the stress is prolonged and severe, the UPR switches from a pro-survival to a pro-apoptotic response, further contributing to cell death.[8]

Conclusion and Future Outlook

From their initial synthesis over 140 years ago, substituted phenylboronic acids have charted a remarkable course from relative obscurity to a position of central importance in chemistry and medicine. Their journey highlights the power of fundamental chemical discovery and the decades-long process of translating those discoveries into practical applications. The development of robust synthetic methods, particularly palladium-catalyzed borylation, has made these compounds readily accessible, fueling their widespread adoption. The clinical success of Bortezomib has firmly established the boronic acid functional group as a privileged scaffold in drug design, with several other boron-containing drugs now approved and many more in the pipeline.[8][20] Future research will undoubtedly focus on developing more selective and potent boronic acid-based therapeutics, expanding their application as diagnostic sensors, and designing novel materials with unique responsive properties. The rich history of substituted phenylboronic acids serves as a powerful foundation for a future filled with even more innovative discoveries.

References

- 1. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. acs.org [acs.org]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 14. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Reactivity of the Hydroxymethyl Group on Phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of functional groups onto the phenyl ring of these reagents provides a powerful tool for the construction of complex molecules with tailored properties. Among these, the hydroxymethyl group offers a unique handle for further synthetic transformations, making hydroxymethylphenylboronic acids valuable building blocks in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the hydroxymethyl group on the phenylboronic acid scaffold, focusing on its synthesis, stability, and key chemical transformations.

Synthesis of Hydroxymethylphenylboronic Acids

The most common isomer used in synthesis is 4-(hydroxymethyl)phenylboronic acid. Its preparation can be achieved through several synthetic routes, with the reduction of the corresponding formylphenylboronic acid being a prevalent and efficient method.

A typical synthetic approach involves the reduction of 4-formylphenylboronic acid using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. This method offers high yields and straightforward purification.

Stability of Hydroxymethylphenylboronic Acid

The stability of hydroxymethylphenylboronic acid is a critical consideration for its storage and use in synthesis. Like other boronic acids, it is a white, crystalline solid that is generally stable under ambient conditions.[3] However, its stability can be influenced by factors such as pH and temperature, particularly in solution.

Key Reactions of the Hydroxymethyl Group

The hydroxymethyl group on the phenylboronic acid ring behaves as a typical primary alcohol, undergoing a variety of characteristic reactions. This dual functionality allows for the strategic manipulation of the molecule in multi-step syntheses.

Oxidation to Formylphenylboronic Acid

The selective oxidation of the hydroxymethyl group to an aldehyde (formyl group) is a key transformation, providing access to formylphenylboronic acids, which are themselves versatile synthetic intermediates. Common oxidizing agents for this conversion include manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC).

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. MnO₂ is a mild and selective oxidant for benzylic alcohols, often requiring elevated temperatures.[6][7] PCC is another effective reagent for this transformation, typically used in dichloromethane (DCM) at room temperature.

Suzuki-Miyaura Cross-Coupling

A primary application of hydroxymethylphenylboronic acids is their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryl compounds. The hydroxymethyl group is generally stable under the basic conditions typically employed in Suzuki-Miyaura couplings, allowing for its incorporation into the final product.[1]

Protection and Deprotection of the Hydroxymethyl Group

In multi-step syntheses, it is often necessary to protect the hydroxymethyl group to prevent its interference with subsequent reactions. A common and effective protecting group for primary alcohols is the tert-butyldimethylsilyl (TBDMS) ether. The protection can be achieved by reacting the hydroxymethylphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

The TBDMS group is robust and stable to a wide range of reaction conditions but can be readily removed when desired. The most common method for the deprotection of TBDMS ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid

Reaction: Reduction of 4-Formylphenylboronic Acid

Procedure:

-

Dissolve 4-formylphenylboronic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in water and cool to 0 °C.

-

Adjust the pH to ~5 by the slow addition of 1 M HCl.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 4-(hydroxymethyl)phenylboronic acid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Formylphenylboronic acid | 1.0 | 149.92 |

| Sodium borohydride | 1.0 | 37.83 |

| Product | ||

| 4-(Hydroxymethyl)phenylboronic acid | - | 151.96 |

| Typical Yield | 80-90% |

Oxidation of 4-(Hydroxymethyl)phenylboronic Acid

Reaction: Oxidation to 4-Formylphenylboronic Acid using MnO₂

Procedure:

-

Suspend 4-(hydroxymethyl)phenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide (5-10 eq).

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 4-formylphenylboronic acid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-(Hydroxymethyl)phenylboronic acid | 1.0 | 151.96 |

| Manganese Dioxide | 5.0 - 10.0 | 86.94 |

| Product | ||

| 4-Formylphenylboronic acid | - | 149.92 |

| Typical Yield | 70-85% |

Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of 4-(Hydroxymethyl)phenylboronic Acid with 4-Bromoanisole

Procedure:

-

To a reaction vessel, add 4-(hydroxymethyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-(Hydroxymethyl)phenylboronic acid | 1.2 | 151.96 |

| 4-Bromoanisole | 1.0 | 187.04 |